molecular formula C30H31N5O4 B12402904 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid

2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid

Cat. No.: B12402904
M. Wt: 529.6 g/mol
InChI Key: SDJMWYVJAVLZEG-KQORAOOSSA-N
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Description

2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid is a complex organic compound with a unique structure. It contains multiple functional groups, including hydroxyl, carboxylic acid, and indole moieties, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the attachment of the trideuterio(113C)methyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxylic acid would produce an alcohol.

Scientific Research Applications

2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and molecules containing piperazine rings. Examples include:

  • 2-hydroxy-3-[N-[4-[methyl-[2-[4-(methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid
  • 2-hydroxy-3-[N-[4-[ethyl-[2-[4-(methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid

Uniqueness

The uniqueness of 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid lies in its specific combination of functional groups and isotopic labeling, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H31N5O4

Molecular Weight

529.6 g/mol

IUPAC Name

2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid

InChI

InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39)/i1+1D3

InChI Key

SDJMWYVJAVLZEG-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O

Origin of Product

United States

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